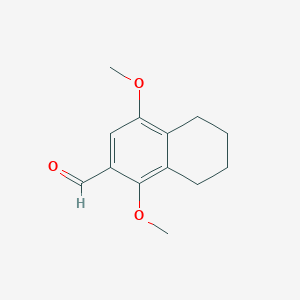

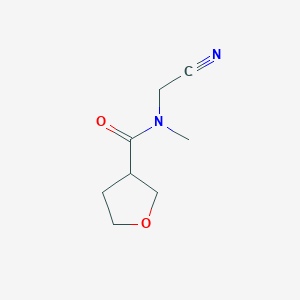

N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” is a compound that belongs to the class of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides . These compounds have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the virus . The compound is designed, synthesized, and evaluated for its inhibitory effect on SARS-CoV-2 RdRp .

Aplicaciones Científicas De Investigación

1. Synthesis and Application in Drug Development

The compound N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide and its derivatives have been explored in the field of drug development. For example, in the study of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, researchers synthesized a range of compounds in search of novel antiallergic agents. This synthesis process involved indolization under Fischer conditions and amidification, leading to compounds with significant antiallergic potency (Menciu et al., 1999).

2. Antimicrobial and Anticancer Properties

Research has also been conducted on the antimicrobial and anticancer properties of related acetamide derivatives. A study on the synthesis and biological evaluation of some novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenoxyacetic acid, revealed moderate antimicrobial activities against various bacterial strains and potential as antimalarial agents (Alborz et al., 2018). Another study on 2-(Substituted phenoxy) Acetamide Derivatives indicated their potential as anticancer, anti-inflammatory, and analgesic agents, with specific compounds showing promising results (Rani et al., 2014).

3. Chemical Synthesis and Kinetics

In the realm of chemical synthesis and kinetics, the process optimization and mechanism of chemoselective acetylation of 2-Aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, were studied. This research contributes to understanding the efficient synthesis of related compounds (Magadum & Yadav, 2018).

4. Bioorganic Chemistry and Enzyme Inhibition

The field of bioorganic chemistry has also seen applications of this compound, particularly in the study of enzyme inhibition. One study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcases the role of these compounds in exploring therapeutic potentials against diseases like cancer (Shukla et al., 2012).

Direcciones Futuras

The future directions for “N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” could involve further structural modification and optimization to obtain drug candidates with effective anti-SARS-CoV-2 activities in vivo . This is because, while these compounds have shown inhibitory activity against SARS-CoV-2 RdRp in vitro, no in vivo inhibitive activity on SARS-CoV-2 infection was observed .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(13-22-14-6-2-1-3-7-14)19-10-11-23-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPYCILAYVQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)

![3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2962756.png)

![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)

![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962761.png)